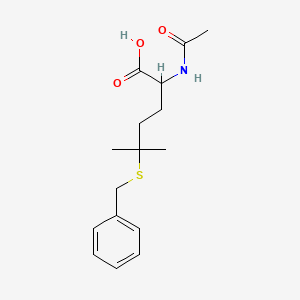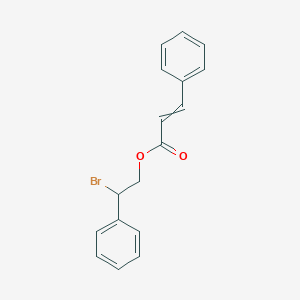
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is an organic compound with a complex structure that includes an acetamido group, a benzylsulfanyl group, and a methylhexanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzylsulfanyl Group: This step involves the introduction of the benzylsulfanyl group onto a suitable precursor molecule. This can be achieved through nucleophilic substitution reactions using benzylthiol and an appropriate leaving group.
Introduction of the Acetamido Group: The acetamido group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Formation of the Methylhexanoic Acid Backbone: The final step involves the formation of the hexanoic acid backbone through a series of carbon-carbon bond-forming reactions, such as aldol condensation or Grignard reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and process optimization to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetamido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl position, where the benzylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzylthiol, acetyl chloride, acetic anhydride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the benzylsulfanyl group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetamido-5-bromobenzoic acid: Similar structure but with a bromine atom instead of the benzylsulfanyl group.
5-Acetamido-2-hydroxy benzoic acid: Contains a hydroxyl group instead of the benzylsulfanyl group.
Uniqueness
2-Acetamido-5-benzylsulfanyl-5-methylhexanoic acid is unique due to the presence of the benzylsulfanyl group, which imparts distinct chemical properties and biological activities compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
67688-64-6 |
|---|---|
Molekularformel |
C16H23NO3S |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
2-acetamido-5-benzylsulfanyl-5-methylhexanoic acid |
InChI |
InChI=1S/C16H23NO3S/c1-12(18)17-14(15(19)20)9-10-16(2,3)21-11-13-7-5-4-6-8-13/h4-8,14H,9-11H2,1-3H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
MDOSBVCCUJMLFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(C)(C)SCC1=CC=CC=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-cyano-3-[(thiophen-2-yl)amino]prop-2-enoate](/img/structure/B14481399.png)






![7H-Dibenzo[a,c]carbazole](/img/structure/B14481451.png)
![N-Acetyl-L-phenylalanyl-N-[(1S)-1-phenylethyl]-L-phenylalaninamide](/img/structure/B14481456.png)




![5-Nitrothieno[2,3-c][1,2]thiazol-3-amine](/img/structure/B14481483.png)
